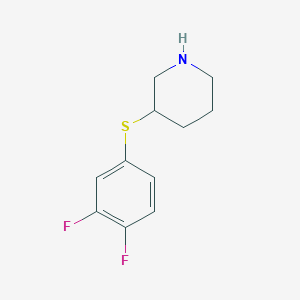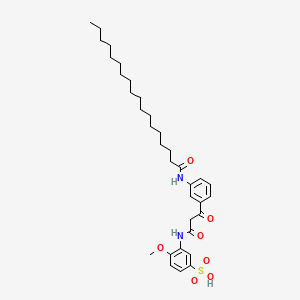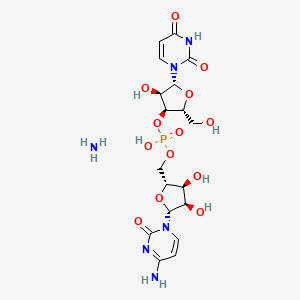
rUrd-P-rCyd.NH3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Uridylyl-(3’,5’)-cytidine is a dinucleotide composed of uridine and cytidine linked by a phosphodiester bond between the 3’ hydroxyl group of uridine and the 5’ hydroxyl group of cytidine. This compound is significant in various biochemical processes, particularly in the study of RNA structure and function.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of uridylyl-(3’,5’)-cytidine typically involves the coupling of uridine and cytidine nucleotides. One common method is the phosphoramidite approach, where protected nucleosides are sequentially coupled and then deprotected to yield the desired dinucleotide. The reaction conditions often include the use of activating agents such as tetrazole and solvents like acetonitrile.
Industrial Production Methods
Industrial production of uridylyl-(3’,5’)-cytidine may involve large-scale chemical synthesis using automated synthesizers. These machines can efficiently couple nucleotides under controlled conditions, ensuring high purity and yield. The process may also include purification steps such as high-performance liquid chromatography (HPLC) to isolate the final product.
化学反应分析
Types of Reactions
Uridylyl-(3’,5’)-cytidine can undergo various chemical reactions, including:
Hydrolysis: Cleavage of the phosphodiester bond by water, often catalyzed by acids or bases.
Oxidation and Reduction: Although less common, the nucleobases can undergo oxidation or reduction under specific conditions.
Substitution: The phosphate group can be substituted by other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles such as thiols or amines, often in the presence of catalysts like imidazole.
Major Products
Hydrolysis: Yields individual nucleosides, uridine, and cytidine.
Oxidation: Produces oxidized nucleobases.
Substitution: Results in modified dinucleotides with different functional groups.
科学研究应用
Uridylyl-(3’,5’)-cytidine is widely used in scientific research, including:
Chemistry: Studying the properties and reactions of nucleotides.
Biology: Investigating RNA structure, function, and interactions.
Medicine: Exploring potential therapeutic applications, such as antiviral agents.
Industry: Used in the synthesis of oligonucleotides for various applications, including diagnostics and therapeutics.
作用机制
The mechanism of action of uridylyl-(3’,5’)-cytidine involves its incorporation into RNA molecules, where it can influence RNA stability and function. The compound can interact with RNA-binding proteins and enzymes, affecting processes such as RNA degradation and translation. The molecular targets include ribonucleases and RNA polymerases, which recognize and process the dinucleotide within RNA sequences.
相似化合物的比较
Similar Compounds
- Uridylyl-(3’,5’)-uridine
- Cytidylyl-(3’,5’)-cytidine
- Adenylyl-(3’,5’)-cytidine
Uniqueness
Uridylyl-(3’,5’)-cytidine is unique due to its specific combination of uridine and cytidine, which imparts distinct biochemical properties. Compared to other dinucleotides, it may exhibit different stability, reactivity, and interactions with enzymes and proteins, making it valuable for specific research applications.
属性
分子式 |
C18H27N6O13P |
|---|---|
分子量 |
566.4 g/mol |
IUPAC 名称 |
[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl [(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate;azane |
InChI |
InChI=1S/C18H24N5O13P.H3N/c19-9-1-3-22(17(29)20-9)15-12(27)11(26)8(35-15)6-33-37(31,32)36-14-7(5-24)34-16(13(14)28)23-4-2-10(25)21-18(23)30;/h1-4,7-8,11-16,24,26-28H,5-6H2,(H,31,32)(H2,19,20,29)(H,21,25,30);1H3/t7-,8-,11-,12-,13-,14-,15-,16-;/m1./s1 |
InChI 键 |
UOVXCDHWLHURKL-ZNFCZCJPSA-N |
手性 SMILES |
C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O[C@@H]3[C@H](O[C@H]([C@@H]3O)N4C=CC(=O)NC4=O)CO)O)O.N |
规范 SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OC3C(OC(C3O)N4C=CC(=O)NC4=O)CO)O)O.N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


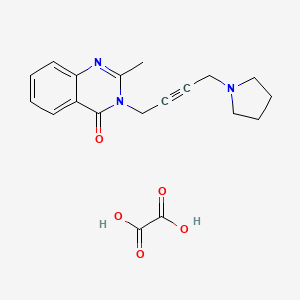
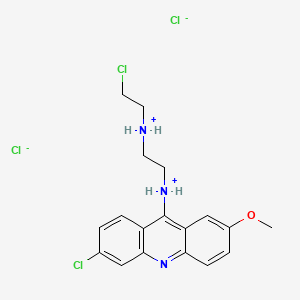

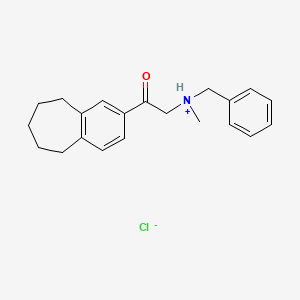
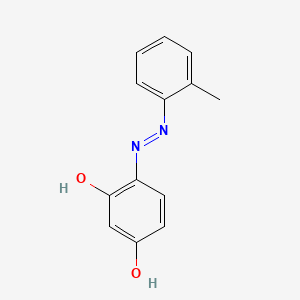
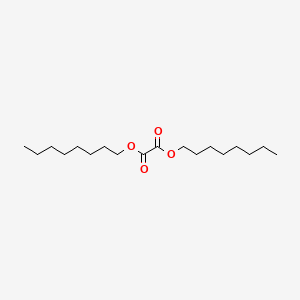
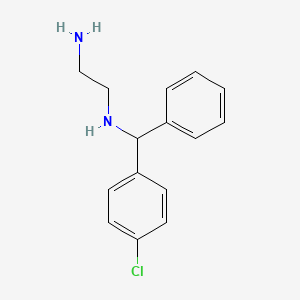


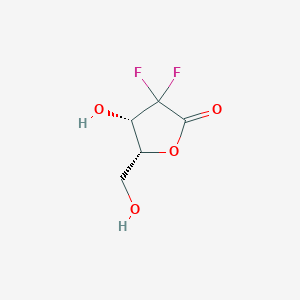
![3-[[2-[[4-[(4-chlorophenyl)methyl]piperidin-1-yl]methyl]-3-hydroxybutanoyl]amino]-N-methylbenzamide](/img/structure/B13744788.png)
